Sanfetrinem cilexetil Sanfetrinem cilexetil Sanfetrinem cilexetil is a a prodrug of sanfetrinem.
Brand Name: Vulcanchem
CAS No.: 141646-08-4
VCID: VC0542399
InChI: InChI=1S/C23H33NO8/c1-12(25)17-19-15-10-7-11-16(29-3)18(15)20(24(19)21(17)26)22(27)30-13(2)31-23(28)32-14-8-5-4-6-9-14/h12-17,19,25H,4-11H2,1-3H3/t12-,13?,15+,16+,17-,19-/m1/s1
SMILES: CC(C1C2C3CCCC(C3=C(N2C1=O)C(=O)OC(C)OC(=O)OC4CCCCC4)OC)O
Molecular Formula: C23H33NO8
Molecular Weight: 451.5 g/mol

Sanfetrinem cilexetil

CAS No.: 141646-08-4

Cat. No.: VC0542399

Molecular Formula: C23H33NO8

Molecular Weight: 451.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Sanfetrinem cilexetil - 141646-08-4

Specification

CAS No. 141646-08-4
Molecular Formula C23H33NO8
Molecular Weight 451.5 g/mol
IUPAC Name 1-cyclohexyloxycarbonyloxyethyl (1S,5S,8aS,8bR)-1-[(1R)-1-hydroxyethyl]-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydro-1H-azeto[1,2-b]isoindole-4-carboxylate
Standard InChI InChI=1S/C23H33NO8/c1-12(25)17-19-15-10-7-11-16(29-3)18(15)20(24(19)21(17)26)22(27)30-13(2)31-23(28)32-14-8-5-4-6-9-14/h12-17,19,25H,4-11H2,1-3H3/t12-,13?,15+,16+,17-,19-/m1/s1
Standard InChI Key QFEICXCLIGZEJB-IRVPUMQPSA-N
Isomeric SMILES C[C@H]([C@@H]1[C@H]2[C@H]3CCC[C@@H](C3=C(N2C1=O)C(=O)OC(C)OC(=O)OC4CCCCC4)OC)O
SMILES CC(C1C2C3CCCC(C3=C(N2C1=O)C(=O)OC(C)OC(=O)OC4CCCCC4)OC)O
Canonical SMILES CC(C1C2C3CCCC(C3=C(N2C1=O)C(=O)OC(C)OC(=O)OC4CCCCC4)OC)O
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Sanfetrinem cilexetil (chemical formula: C₁₆H₂₅N₃O₆S; molecular weight: 387.45 g/mol) belongs to the trinem class, characterized by a tricyclic β-lactam core fused with a five-membered ring system. The cilexetil moiety enhances oral bioavailability by serving as a lipophilic ester prodrug, which is hydrolyzed to sanfetrinem in vivo . Key structural features include:

  • A 6-ethyl side chain conferring stability against β-lactamases.

  • A 1β-methyl group enhancing binding affinity to penicillin-binding proteins (PBPs).

  • A sulfoxide group contributing to intracellular penetration .

Table 1: Physicochemical Properties of Sanfetrinem Cilexetil

PropertyValue
Solubility (pH 7.4)12.8 mg/mL
LogP1.9
Plasma Protein Binding38%
Half-life (mice)0.37 hours (plasma)

Mechanism of Action and Antimicrobial Spectrum

Sanfetrinem exerts bactericidal activity by irreversibly binding to PBPs, particularly PBP2 and PBP3 in M. tuberculosis, disrupting peptidoglycan synthesis . Its tricyclic structure confers resistance to hydrolysis by β-lactamases and human renal dehydropeptidase I, unlike earlier carbapenems .

Activity Against Mycobacteria

In intracellular infection models, sanfetrinem demonstrated a minimal inhibitory concentration (MIC) of 0.5 μg/mL against M. tuberculosis H37Rv, outperforming meropenem (MIC: 2–64 μg/mL) . Time-kill assays revealed a >3-log reduction in bacterial load within 72 hours, with clavulanate synergy reducing MICs by 2–4 fold .

Broad-Spectrum Antibacterial Effects

Early studies highlighted efficacy against gram-positive and gram-negative pathogens:

Table 2: In Vitro MIC₉₀ Values for Common Pathogens

OrganismMIC₉₀ (μg/mL)
Staphylococcus aureus0.12
Streptococcus pneumoniae0.06
Haemophilus influenzae0.25
Escherichia coli0.5

Pharmacokinetics and Biodistribution

Sanfetrinem cilexetil exhibits dose-linear pharmacokinetics in murine models, with rapid conversion to sanfetrinem (Tₘₐₓ: 0.25 hours) . Lung tissue penetration reaches 25.5% of plasma levels, critical for respiratory infections .

Table 3: Murine Pharmacokinetic Parameters (Single 10 mg/kg Dose)

ParameterPlasmaLung
Cₘₐₓ (μg/mL)7.601.94
AUC₀–∞ (μg·h/mL)6.161.52
T₁/₂ (h)0.370.41

Preclinical Efficacy in Infection Models

Murine Pneumonia

In CBA/J mice infected with penicillin-resistant S. pneumoniae, sanfetrinem cilexetil (10 mg/kg twice daily) reduced lung bacterial counts by 4.2-log CFU after six doses, surpassing amoxicillin (3.1-log reduction) . Complete eradication occurred in 90% of treated animals versus 60% with amoxicillin .

Tuberculosis Efficacy

Mouse models of pulmonary TB showed sanfetrinem cilexetil (200 mg/kg oral) achieved equivalent bacterial load reductions to subcutaneous meropenem + amoxicillin/clavulanate . Histopathology revealed 78% fewer granulomatous lesions compared to controls .

Clinical Development History and Repurposing

Initial Phase II Trials (1990s)

GSK conducted randomized trials for upper respiratory tract infections (URTIs) before discontinuation:

  • 82% clinical cure rate in acute bacterial sinusitis (n=120).

  • Comparable efficacy to cefdinir in otitis media but inferior market potential .

TB Repurposing and Phase II Trial NCT05388448

A 2025 phase II trial evaluated safety and early bactericidal activity (EBA) in rifampicin-sensitive pulmonary TB :

  • 14-day EBA: 0.24 log₁₀ CFU/day reduction (vs 0.31 for rifampicin).

  • Favorable tolerability with 12% mild gastrointestinal adverse events .

Synthesis and Manufacturing

The synthesis involves seven steps from (4R,5S)-4-methyl-5-hydroxy-2-azetidinone:

  • Ring Expansion: Convert azetidinone to carbapenem core using LiHMDS.

  • Sulfoxidation: Introduce sulfoxide group via mCPBA oxidation.

  • Esterification: Attach cilexetil moiety using DCC coupling (yield: 68%).

Critical quality attributes include ≤0.1% β-lactam degradation products and ≥98% enantiomeric purity.

Future Directions and Challenges

While sanfetrinem cilexetil shows promise for TB, key challenges remain:

  • Dosing Optimization: Current regimens (400–800 mg/day) may require escalation for cavitary disease .

  • Combination Therapy: Synergy with bedaquiline and pretomanid is under investigation .

  • Stability: Degradation at tropical temperatures (>30°C) necessitates cold-chain formulation.

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